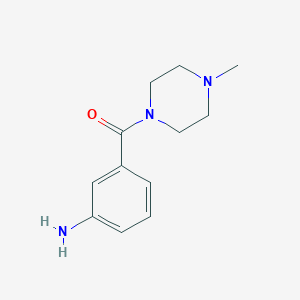

(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-aminophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(13)9-10/h2-4,9H,5-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULOTYWZYPALJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588232 | |

| Record name | (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160647-73-4 | |

| Record name | (3-Aminophenyl)(4-methyl-1-piperazinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160647-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(4-Methyl-1-piperazinyl)carbonyl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Report on (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone: Data Availability Assessment

An important clarification regarding the requested chemical compound is necessary. Initial research indicates a significant lack of publicly available, in-depth technical data for (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS Number: 160647-73-4) . Search results and chemical databases frequently conflate this compound with a structurally different molecule, 1400W Dihydrochloride (CAS Number: 214358-33-5) , which is a well-documented inhibitor of inducible nitric oxide synthase (iNOS).

Due to the sparse data on the specified compound, (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone, it is not possible to provide the requested in-depth technical guide, including detailed experimental protocols, quantitative data tables, and signaling pathway diagrams, without resorting to speculation.

This document will summarize the limited information available for (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone and present the detailed data available for the similarly named but distinct compound, 1400W, to highlight the differences and provide context on the available research.

Section 1: (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 160647-73-4)

Core Chemical Properties

Synthesis and Experimental Protocols

Specific, detailed synthesis protocols for (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone are not published in the reviewed literature. While general methods for the synthesis of related piperazine and piperazinone derivatives exist,[5][6][7] a direct, replicable protocol for this exact molecule is not available.

Biological Activity and Signaling Pathways

There is no available research data concerning the biological activity, mechanism of action, or associated signaling pathways for (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

Section 2: 1400W Dihydrochloride (CAS: 214358-33-5) - A Related but Distinct Compound

In contrast, substantial information is available for 1400W Dihydrochloride, a compound often confused with the requested molecule. 1400W is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[8]

Core Chemical and Physical Properties

A summary of the available quantitative data for 1400W Dihydrochloride is presented below.

| Property | Value | Source |

| CAS Number | 214358-33-5 | [8] |

| Molecular Formula | C₁₀H₁₅N₃ · 2HCl | |

| Molecular Weight | 250.17 g/mol | [8][9] |

| Appearance | Solid | [8][10] |

| Purity | >97% to ≥99% | [8] |

| Solubility | Soluble in water to 100 mM | [8] |

| Storage Temperature | -20°C or +4°C (desiccated) | [8][10] |

Biological Activity and Binding Affinity

1400W is characterized by its high selectivity for iNOS over other NOS isoforms.[8]

| Parameter | Value | Target Enzyme | Source |

| Kd | ≤7 nM | Human iNOS | [8][10] |

| Ki | 2 µM | nNOS | |

| Ki | 50 µM | eNOS |

Mechanism of Action and Signaling Pathway

1400W acts as a slow, tight-binding inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[10] The iNOS pathway is critical in various physiological and pathological processes, including inflammation and immune response. By inhibiting iNOS, 1400W reduces the generation of nitric oxide (NO), which in turn can mitigate oxidative stress and cellular damage in contexts like neuroinflammation, ischemia-reperfusion injury, and certain cancers.[10]

Caption: Inhibition of the iNOS enzyme by 1400W blocks nitric oxide production.

Experimental Protocols

While full, detailed experimental protocols are found within specific research publications, the general application of 1400W in experiments is well-documented.

General Protocol for In Vitro Inhibition Studies:

-

Cell Culture: Culture relevant cells (e.g., macrophages, microglial cells) and prime with inflammatory stimuli like lipopolysaccharide (LPS) or interferon-gamma to induce iNOS expression.[10]

-

Inhibitor Application: Treat the cells with varying concentrations of 1400W dihydrochloride dissolved in an appropriate solvent (e.g., water or culture medium).

-

Incubation: Incubate for a predetermined period (e.g., 1 to 24 hours) to allow for inhibition of iNOS activity.

-

Nitrite Measurement: Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess assay as an indicator of iNOS activity.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the 1400W concentration.

Caption: Workflow for measuring iNOS inhibition by 1400W in cell culture.

While a comprehensive technical guide for (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone cannot be constructed from the available public data, the information for the related inhibitor 1400W is extensive. It is crucial for researchers to distinguish between these two compounds to ensure accurate procurement and application in experimental settings. Future research may elucidate the properties and potential applications of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

References

- 1. echemi.com [echemi.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. (3-Aminophenyl)(4-Methyl-1-Piperazinyl)Methanone|CAS 160647-73-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. tdcommons.org [tdcommons.org]

- 8. 1400W, iNOS inhibitor (CAS 214358-33-5) | Abcam [abcam.com]

- 9. CAS Number 214358-33-5 [emolecules.com]

- 10. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone CAS 160647-73-4

This guide, therefore, provides a comprehensive overview based on the available chemical data and the well-documented pharmacology of the broader class of aminophenyl-piperazinyl-methanone and piperazine-containing derivatives. The experimental protocols and potential biological activities described are illustrative and based on established methodologies for analogous compounds.

Core Compound Information

(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a heterocyclic compound featuring a 3-aminophenyl group linked to a 4-methylpiperazine moiety via a carbonyl bridge. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active molecules.[1][2][3]

Chemical and Physical Properties

While specific experimental data for this exact compound is limited, the following table summarizes computed or generic properties typical for such a molecule.

| Property | Value (Predicted/Typical) |

| CAS Number | 160647-73-4 |

| Molecular Formula | C₁₂H₁₇N₃O |

| Molecular Weight | 219.28 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in organic solvents like DMSO, Methanol |

| pKa (most basic) | ~8.5 (piperazine nitrogen) |

Synthesis and Experimental Protocols

A general and robust method for the synthesis of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone involves the amide coupling of 3-nitrobenzoic acid with 1-methylpiperazine, followed by the reduction of the nitro group.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Amide Coupling

This protocol describes the synthesis of the intermediate, (3-Nitrophenyl)(4-methylpiperazin-1-yl)methanone.

-

Reaction Setup: To a solution of 3-nitrobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., N,N-dimethylformamide or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as HATU (1.1 equivalents) or a combination of HOBt (1.1 equivalents) and EDC (1.1 equivalents).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add 1-methylpiperazine (1.1 equivalents) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 equivalents) to neutralize the acid formed.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Detailed Experimental Protocol: Nitro Reduction

This protocol outlines the conversion of the nitro-intermediate to the final amino-product.

-

Reaction Setup: Dissolve the synthesized (3-Nitrophenyl)(4-methylpiperazin-1-yl)methanone (1 equivalent) in a suitable solvent such as methanol or ethanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the desired product, (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the piperazine scaffold is a privileged structure in drug discovery, known to interact with a multitude of biological targets.[1][2][3] Derivatives of piperazine have shown a wide range of pharmacological activities, including but not limited to, anticancer, antidepressant, antipsychotic, and antimicrobial effects.[1][2][3]

The presence of the 3-aminophenyl group provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug design. This amino group can act as a key pharmacophoric feature or as a point of attachment for other functional groups to modulate potency, selectivity, and pharmacokinetic properties.

Caption: Potential pharmacological activities of piperazine derivatives.

Conclusion

(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical entity with a structure that suggests significant potential for further investigation in medicinal chemistry and drug discovery. While specific biological data is currently lacking in the public domain, its synthesis is achievable through standard organic chemistry techniques. The versatile nature of its functional groups, particularly the primary amine, makes it an attractive starting point for the development of new therapeutic agents targeting a wide range of diseases. Further research is warranted to elucidate its specific biological profile and potential applications.

References

Technical Guide: Structure Elucidation of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone, a compound of interest in medicinal chemistry due to the prevalence of the piperazine moiety in various biologically active agents.[1][2][3][4][5] This document outlines the predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, which are critical for its identification and characterization. Detailed experimental protocols for these analytical techniques are provided, alongside a plausible synthetic pathway. Furthermore, this guide discusses the potential biological relevance of this class of compounds and illustrates a representative signaling pathway.

Chemical Structure and Properties

(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C₁₂H₁₇N₃O. Its structure features a central carbonyl group linking a 3-aminophenyl ring to a 4-methylpiperazine moiety.

Chemical Structure:

Caption: 2D structure of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectra for (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone, the following data is predicted based on established values for similar chemical structures, including aminobenzophenones and N-methylpiperazine derivatives.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.1-7.2 | t | 1H | Ar-H (H5) |

| ~ 6.7-6.8 | m | 2H | Ar-H (H4, H6) |

| ~ 6.6 | s | 1H | Ar-H (H2) |

| ~ 3.8 (broad) | s | 2H | NH₂ |

| ~ 3.7 (broad) | t | 4H | Piperazine-H (H2', H6') |

| ~ 2.4 (broad) | t | 4H | Piperazine-H (H3', H5') |

| 2.3 | s | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O |

| ~ 147 | Ar-C (C3) |

| ~ 138 | Ar-C (C1) |

| ~ 129 | Ar-C (C5) |

| ~ 118 | Ar-C (C6) |

| ~ 116 | Ar-C (C4) |

| ~ 115 | Ar-C (C2) |

| ~ 55 | Piperazine-C (C3', C5') |

| ~ 46 | N-CH₃ |

| ~ 42 | Piperazine-C (C2', C6') |

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2800 | Medium | Aliphatic C-H stretch (piperazine and methyl) |

| 1670-1650 | Strong | C=O stretch (aromatic ketone)[10][11] |

| 1620-1580 | Medium-Strong | N-H bend (primary amine) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch[12] |

| 1300-1000 | Strong | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 219 | [M]⁺ |

| 120 | [C₇H₆NO]⁺ |

| 100 | [C₅H₁₂N₂]⁺ |

| 99 | [C₅H₁₁N₂]⁺ |

The fragmentation pattern is expected to involve cleavage of the amide bond, leading to the formation of the 3-aminobenzoyl cation (m/z 120) and a fragment corresponding to N-methylpiperazine (m/z 100).[13][14][15][16][17]

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for the structure elucidation of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

Caption: General experimental workflow for structure elucidation.

Synthesis

A plausible synthesis for (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone can be adapted from the synthesis of similar aminophenyl methanones.[18] The process involves the nitration of a suitable benzoic acid precursor, followed by conversion to the acid chloride, amidation with N-methylpiperazine, and subsequent reduction of the nitro group to an amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on a 125 MHz spectrometer. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Obtain the mass spectrum, identifying the molecular ion peak and the major fragment ions.

Biological Activity and Signaling Pathways

Piperazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and central nervous system effects.[1][3][4][5] Many CNS-active drugs containing the piperazine moiety act on G-protein coupled receptors (GPCRs).

Caption: A representative GPCR signaling pathway potentially modulated by piperazine derivatives.

Conclusion

This technical guide provides a foundational understanding of the structural and spectroscopic characteristics of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone. The predicted data and detailed experimental protocols herein serve as a valuable resource for researchers involved in the synthesis, identification, and development of novel piperazine-containing compounds for pharmaceutical applications. Further experimental work is required to confirm the predicted spectroscopic data and to fully elucidate the biological activity and mechanism of action of this compound.

References

- 1. PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES | Semantic Scholar [semanticscholar.org]

- 2. Piperazine: Its role in the discovery of pesticides [html.rhhz.net]

- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. museonaturalistico.it [museonaturalistico.it]

- 6. rsc.org [rsc.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. mdpi.com [mdpi.com]

- 9. Piperazine, 1-methyl- [webbook.nist.gov]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. eng.uc.edu [eng.uc.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone, a key intermediate in the development of various pharmaceutical agents. This document details the core chemical transformations, experimental protocols, and expected quantitative outcomes.

Synthesis Pathway Overview

The synthesis of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone is typically achieved through a two-step reaction sequence. The first step involves the formation of an amide bond between a derivative of 3-nitrobenzoic acid and 1-methylpiperazine to yield the nitro-intermediate, (3-nitrophenyl)(4-methylpiperazin-1-yl)methanone. The second and final step is the reduction of the nitro group to an amine, affording the target compound.

Two primary approaches for the initial amide coupling are presented:

-

Method A: Acylation using 3-nitrobenzoyl chloride.

-

Method B: Direct amide coupling of 3-nitrobenzoic acid using a coupling agent.

The subsequent reduction of the nitro intermediate is most commonly and cleanly achieved via catalytic hydrogenation.

Experimental Protocols

Step 1: Synthesis of (3-nitrophenyl)(4-methylpiperazin-1-yl)methanone

Method A: From 3-Nitrobenzoyl Chloride

This method involves the reaction of a pre-formed acid chloride with 1-methylpiperazine.

Protocol:

-

Preparation of 3-Nitrobenzoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3-nitrobenzoic acid (1 equivalent) in thionyl chloride (2-3 equivalents). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (approximately 75-80 °C) for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. After cooling, remove the excess thionyl chloride under reduced pressure to obtain crude 3-nitrobenzoyl chloride, which can be used in the next step without further purification.

-

Amide Coupling: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperazine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or acetonitrile. Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 3-nitrobenzoyl chloride (1 equivalent) in the same anhydrous solvent and add it dropwise to the cooled 1-methylpiperazine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield (3-nitrophenyl)(4-methylpiperazin-1-yl)methanone as a solid.

Method B: From 3-Nitrobenzoic Acid using a Coupling Agent

This method avoids the isolation of the acyl chloride by using a peptide coupling agent to facilitate the amide bond formation directly from the carboxylic acid.

Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3-nitrobenzoic acid (1 equivalent), 1-methylpiperazine (1.2 equivalents), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in an anhydrous aprotic solvent like DMF or DCM.[1][2]

-

Add a catalytic amount of an activating agent like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[2]

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. For water-soluble coupling agents like EDC, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated sodium bicarbonate solution), and brine to remove unreacted starting materials and byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as described in Method A.

Step 2: Synthesis of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone

The reduction of the nitro group in (3-nitrophenyl)(4-methylpiperazin-1-yl)methanone is a critical step to obtain the final product. Catalytic hydrogenation is a preferred method due to its high chemoselectivity and cleaner reaction profile compared to metal/acid reductions.

Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation vessel, dissolve (3-nitrophenyl)(4-methylpiperazin-1-yl)methanone (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[3]

-

Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol %).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.[3]

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

-

Work-up and Purification: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone. The product is often of high purity after this procedure, but can be further purified by recrystallization if necessary.

Data Presentation

The following tables summarize the key reagents, conditions, and expected outcomes for the synthesis of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone. Please note that the yields are based on analogous reactions and may vary depending on the specific experimental conditions and scale.

Table 1: Synthesis of (3-nitrophenyl)(4-methylpiperazin-1-yl)methanone

| Step | Starting Materials | Reagents and Solvents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1A | 3-Nitrobenzoic Acid | Thionyl Chloride, DMF (cat.) | Reflux (75-80) | 1-2 | >90 (crude acyl chloride) |

| 3-Nitrobenzoyl Chloride, 1-Methylpiperazine | Triethylamine, DCM/Acetonitrile | 0 to RT | 2-4 | 80-95 | |

| 1B | 3-Nitrobenzoic Acid, 1-Methylpiperazine | EDC/HOBt or DCC/DMAP, DMF/DCM | Room Temperature | 12-24 | 70-90 |

Table 2: Synthesis of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone

| Step | Starting Material | Reagents and Solvents | Catalyst | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 2 | (3-nitrophenyl)(4-methylpiperazin-1-yl)methanone | Methanol/Ethanol | 5-10% Pd/C | 1-4 | Room Temperature | 2-6 | >95 |

Mandatory Visualization

The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow.

Caption: Synthesis Pathway of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

Caption: General Experimental Workflow for Organic Synthesis.

References

- 1. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP3419964B1 - Crystalline modifications of methyl (3z)-3-{[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino} phenyl)amino](phenyl)methylidene}-2-oxo-2,3-dihydro-1h-indole-6-carboxylate salts and methods of preparation thereof - Google Patents [patents.google.com]

- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

The Enigmatic Profile of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Building Block Awaiting Biological Characterization

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous journey. Within the vast landscape of chemical entities, (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone stands as a molecule of interest, primarily recognized as a versatile chemical intermediate rather than a well-characterized biologically active agent. Despite its presence in chemical supplier catalogs and its potential as a scaffold in medicinal chemistry, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of direct research into its biological activity.

This technical guide addresses the current state of knowledge regarding (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone, focusing on its identity and highlighting the broader significance of its structural motifs in the development of therapeutic agents. Due to the lack of specific biological data for the core compound, this document will, by necessity, pivot to a discussion of related structures to provide context for its potential applications.

Chemical Identity

| Property | Value |

| Chemical Name | (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone |

| CAS Number | 160647-73-4 |

| Molecular Formula | C₁₂H₁₇N₃O |

| Molecular Weight | 219.28 g/mol |

| Synonyms | 1-(3-Aminobenzoyl)-4-methylpiperazine |

The Uncharted Territory of Biological Activity

Extensive searches of scientific databases and patent literature for direct biological activity data on (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone have yielded no specific results. There are no published studies detailing its efficacy in any biological assays, nor are there any quantitative metrics such as IC₅₀, EC₅₀, or Ki values. Consequently, information regarding its mechanism of action or any associated signaling pathways is not available.

The absence of such data strongly suggests that (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone is primarily utilized as a building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive amine group on the phenyl ring and the piperazine moiety, makes it a valuable synthon for creating libraries of compounds for drug discovery screening.

The Phenyl(piperazin-1-yl)methanone Scaffold: A Privileged Motif in Drug Discovery

While the core molecule remains uncharacterized, the broader phenyl(piperazin-1-yl)methanone scaffold is a well-established "privileged structure" in medicinal chemistry. This motif is present in a multitude of biologically active compounds spanning a wide range of therapeutic areas. The piperazine ring, in particular, is often incorporated to improve the pharmacokinetic properties of a drug candidate, such as its solubility and oral bioavailability.

The following diagram illustrates the general structure of a phenyl(piperazin-1-yl)methanone derivative and its potential for modification to interact with biological targets.

Illustrative Examples of Bioactive Derivatives

To underscore the importance of the broader chemical class, several examples of complex molecules incorporating the phenyl(piperazin-1-yl)methanone or related motifs have demonstrated significant biological activities:

-

Antipsychotics: Many atypical antipsychotics feature a piperazine moiety attached to an aromatic system.

-

Antidepressants: Certain selective serotonin reuptake inhibitors (SSRIs) and other antidepressant classes utilize this scaffold.

-

Kinase Inhibitors: A number of small molecule kinase inhibitors developed for oncology indications contain the piperazine ring, which often serves to engage with the solvent-exposed region of the kinase active site.

The synthetic workflow for utilizing a building block like (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone in a drug discovery program would typically follow a path of chemical modification and subsequent biological screening.

(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone: An Analysis of a Novel Chemical Entity

Abstract

This document provides a comprehensive overview of the available scientific and technical information regarding the chemical compound (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone. Despite a thorough investigation of publicly accessible scientific databases and chemical repositories, information regarding the specific mechanism of action, biological targets, and associated signaling pathways for this molecule remains largely uncharacterized. This guide summarizes the existing chemical data and outlines the current knowledge gaps, highlighting the need for further research to elucidate its pharmacological profile.

Introduction

(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a distinct organic molecule identified by the Chemical Abstracts Service (CAS) number 160647-73-4 . Its structure features a central methanone group linking a 3-aminophenyl ring to a 4-methylpiperazine moiety. The presence of the piperazine ring, a common scaffold in medicinal chemistry, suggests potential biological activity. However, extensive searches have not yielded a common or trade name for this compound, nor have they linked it to any specific therapeutic class or biological function.

Chemical and Physical Properties

A summary of the known properties of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone is presented in Table 1. This information is primarily derived from chemical supplier databases and safety data sheets.

| Property | Value |

| IUPAC Name | (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone |

| CAS Number | 160647-73-4 |

| Molecular Formula | C₁₂H₁₇N₃O |

| Molecular Weight | 219.28 g/mol |

| Canonical SMILES | CN1CCN(CC1)C(=O)C2=CC=CC(=C2)N |

| Physical Description | Solid (form not specified) |

| Solubility | No data available |

| Melting Point | No data available |

| Boiling Point | No data available |

Table 1: Physicochemical Properties of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

Analysis of Potential Biological Activity

The piperazine moiety is a well-known pharmacophore present in a wide array of clinically used drugs with diverse mechanisms of action. These include, but are not limited to, antipsychotics, antidepressants, antihistamines, and anticancer agents. The aminophenyl group can also contribute to various biological interactions. However, without experimental data, any discussion of the mechanism of action of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone remains speculative.

A search of scientific literature and patent databases for studies involving CAS number 160647-73-4 did not reveal any publications detailing its synthesis for a specific biological purpose, its screening in biological assays, or any investigation into its mechanism of action.

Signaling Pathways and Experimental Protocols: A Knowledge Gap

Due to the absence of published biological data, it is not possible to delineate any signaling pathways modulated by (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone. Consequently, there are no established experimental protocols for assessing its biological activity.

To characterize the mechanism of action of this compound, a systematic experimental approach would be required. A potential workflow for such an investigation is outlined below.

Figure 1: A proposed experimental workflow for the characterization of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone. This diagram outlines a potential path from initial screening to detailed mechanism of action studies.

Conclusion and Future Directions

(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical entity for which no public data on its biological activity or mechanism of action currently exists. The presence of a piperazine scaffold suggests the potential for pharmacological activity, but this remains to be experimentally validated.

Future research efforts should focus on the following:

-

Synthesis and Characterization: Detailed reporting of the synthesis and full physicochemical characterization of the compound.

-

Broad Biological Screening: Initial screening against a diverse panel of biological targets and cell lines to identify potential areas of activity.

-

Target Identification and Validation: If activity is observed, subsequent studies to identify the specific molecular target(s).

-

Mechanism of Action Elucidation: Detailed in vitro and in vivo studies to understand how the compound exerts its biological effects at the molecular and cellular levels.

Until such studies are conducted and the results are made publicly available, the mechanism of action of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone will remain unknown. This document serves as a summary of the current void in knowledge and a call for further scientific inquiry into this novel compound.

Potential Therapeutic Targets of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Technical Guide for Researchers

Disclaimer: This document provides a theoretical analysis of the potential therapeutic targets of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone based on its structural similarity to known pharmacologically active molecules. No direct experimental data on the biological activity of this specific compound was found in the public domain. The experimental protocols and potential targets described herein are illustrative and based on activities reported for structurally related compounds.

Introduction

Structural Features and Potential Target Classes

The structure of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone suggests several potential target classes based on established structure-activity relationships (SAR) for arylpiperazine derivatives.

Potential Therapeutic Targets

Many piperazine derivatives exhibit pharmacological activity within the central nervous system, primarily by modulating monoamine neurotransmitter pathways.[2][4] The arylpiperazine motif is a well-established scaffold for ligands of dopamine and serotonin receptors.

-

Dopamine Receptors (D2/D3): Arylpiperazines can bind to the orthosteric binding site of D2 and D3 receptors.[2] Antagonism of these receptors is a key mechanism for antipsychotic drugs used in the treatment of schizophrenia and bipolar disorder. Olanzapine, a potent dopamine receptor antagonist, contains a piperazine-like core.[5]

-

Serotonin Receptors (5-HT): Piperazine derivatives are also known to interact with various serotonin receptor subtypes.[6] These interactions are central to the efficacy of antidepressants (like vortioxetine) and anxiolytics (like buspirone).[2][4]

Associated Diseases:

-

Schizophrenia

-

Bipolar Disorder

-

Major Depressive Disorder

-

Anxiety Disorders

Recent research has identified phenylpiperazine derivatives as potent and selective inhibitors of PI3Kδ.[7] The PI3Kδ isoform is primarily expressed in hematopoietic cells and plays a crucial role in the proliferation and survival of B-cells.

-

Mechanism of Action: Inhibition of PI3Kδ can disrupt B-cell receptor signaling, leading to a decrease in inflammatory and autoimmune responses.[7] This makes PI3Kδ an attractive target for a range of autoimmune and inflammatory conditions.

Associated Diseases:

-

Rheumatoid Arthritis (RA)

-

Systemic Lupus Erythematosus (SLE)

-

Certain B-cell malignancies

Structurally related aminopyridinyl-piperazinyl-methanone derivatives have been developed as selective antagonists of the TRPV4 ion channel.[8] TRPV4 is a non-selective cation channel involved in sensing osmotic and mechanical stimuli, and its over-activation is implicated in pain signaling.

-

Mechanism of Action: Antagonism of TRPV4 channels can block the transduction of noxious stimuli, resulting in an analgesic effect.[8] This has been demonstrated in preclinical models of inflammatory pain.

Associated Diseases:

-

Chronic Pain

-

Inflammatory Pain

-

Neuropathic Pain

Illustrative Experimental Protocols

The following are representative protocols for assessing the activity of a compound like (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone against the potential targets.

This protocol describes a method to determine the binding affinity of a test compound to the human dopamine D2 receptor.

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human dopamine D2 receptor.

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1.5 mM CaCl2, 5 mM MgCl2, 120 mM NaCl, 5 mM KCl).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting membrane pellet in buffer and determine protein concentration via a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of test compound dilutions (ranging from 100 µM to 0.1 nM).

-

Add 50 µL of a radioligand, such as [3H]Spiperone, at a final concentration equal to its Kd value (e.g., 0.3 nM).

-

Add 100 µL of the prepared cell membranes (e.g., 10-20 µg of protein).

-

For non-specific binding determination, use a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for 90 minutes.

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure PI3Kδ inhibition.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Dilute recombinant human PI3Kδ enzyme, a fluorescently labeled PIP2 substrate, and ATP to desired concentrations in the reaction buffer.

-

Prepare serial dilutions of the test compound.

-

-

Enzyme Reaction:

-

Add 2.5 µL of the test compound dilutions to a low-volume 384-well plate.

-

Add 5 µL of the PI3Kδ enzyme solution.

-

Initiate the reaction by adding a 2.5 µL mixture of ATP and the PIP2 substrate.

-

Incubate at room temperature for 60 minutes.

-

-

Detection:

-

Stop the reaction by adding 10 µL of a detection solution containing a terbium-labeled anti-ADP antibody.

-

Incubate for 60 minutes to allow antibody binding.

-

-

Data Analysis:

-

Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Calculate the emission ratio (520/495) and plot against the compound concentration to determine the IC50 value.

-

Data Summary (Hypothetical)

As no experimental data exists for (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone, the following table illustrates how quantitative data for this compound would be presented if it were generated through the protocols described above.

| Target | Assay Type | Metric | Hypothetical Value |

| Dopamine D2 Receptor | Radioligand Binding | IC50 | 150 nM |

| Serotonin 5-HT2A Receptor | Radioligand Binding | IC50 | 450 nM |

| PI3Kδ | LanthaScreen™ Assay | IC50 | 80 nM |

| PI3Kα | LanthaScreen™ Assay | IC50 | > 10,000 nM |

| TRPV4 | Calcium Flux Assay | IC50 | 1,200 nM |

Visualized Workflows and Pathways

Conclusion

While (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone remains an uncharacterized molecule in the public literature, its structural composition provides a strong rationale for investigating its potential as a modulator of CNS receptors, protein kinases like PI3Kδ, or ion channels such as TRPV4. The therapeutic areas associated with these targets are significant, spanning psychiatry, immunology, and pain management. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this compound's pharmacological profile. Further research, beginning with broad primary screening and followed by more focused in vitro and in vivo studies, is necessary to elucidate its true therapeutic potential.

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of Aminophenyl Piperazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminophenyl piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for the modulation of activity against a wide range of biological targets, including G-protein coupled receptors (GPCRs) and protein kinases. Understanding the structure-activity relationships (SAR) of this class of compounds is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the SAR of aminophenyl piperazine compounds, focusing on their roles as kinase inhibitors and GPCR ligands. It includes a compilation of quantitative SAR data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

I. SAR of Aminophenyl Piperazine Compounds as Kinase Inhibitors

Aminophenyl piperazine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and attractive targets for drug discovery, particularly in oncology and immunology.

A. c-Jun N-terminal Kinase (JNK) Inhibitors

A series of piperazine amides based on an aminophenyl scaffold were evaluated for their inhibitory activity against JNK1 and JNK3. The general structure consists of a substituted aniline core, a piperazine moiety, and a bromofuran group.

Table 1: SAR of Piperazine Amide Analogs as JNK Inhibitors [1]

| Compound | R | JNK3 IC50 (µM) | JNK1 IC50 (µM) | p38 Inhibition |

| 1 | Boc | 1.0 | 0.49 | >20 µM |

| 4a | H | 10 | - | - |

| 4b | Methyl | 1.1 | - | - |

| 4c | Ethyl | 1.0 | - | - |

| 4d | Propyl | 1.5 | - | - |

| 4e | Allyl | 0.3 | - | - |

| 4f | Propargyl | 0.15 | - | - |

| 4g | Cyclopropylmethyl | 0.2 | - | - |

| 4h | 2-Furanylmethyl | 0.25 | - | - |

| 4i | 2-Thienylmethyl | 0.2 | - | - |

-

Piperazine Substitution (R): Removal of the Boc protecting group (4a) led to a 10-fold decrease in potency against JNK3 compared to the lead compound (1). Small alkyl substitutions (4b-d) resulted in activity similar to the lead. The introduction of unsaturation or sp2-hybridized carbons in small side chains (4e-i) provided a significant boost in potency, with the propargyl group (4f) being the most effective.[1]

B. Nek2 Kinase Inhibitors

Aminopyrazine inhibitors, which share structural similarities with aminophenyl piperazines, have been developed as inhibitors of the mitotic kinase Nek2. The core structure features an aminopyrazine ring, a piperidine linker, and a substituted phenyl group.

Table 2: SAR of Aminopyrazine Analogs as Nek2 Inhibitors

| Compound | R1 | R2 | Nek2 IC50 (µM) |

| 2 | H | 3,4,5-trimethoxy | 0.38 |

| 13 | 4-COOH | 3,4,5-trimethoxy | >50 |

| 16 | 3-COOH | 3,4,5-trimethoxy | 13 |

| 17 | 2-COOH | 3,4,5-trimethoxy | 12 |

| 31 | H (dimethylpiperidine) | 3,4,5-trimethoxy | 0.091 |

-

Benzoic Acid Modification (R1): Substitution on the benzoic acid moiety generally led to a decrease in potency, likely due to steric hindrance.[2]

-

Piperidine Modification (R1): The addition of alkyl groups to the piperidine ring was explored, with a dimethylpiperidine substitution (31) resulting in a significant improvement in activity.[2]

-

Phenyl Ring Substitution (R2): Modification of the trimethoxyphenyl group was also investigated to improve properties like cell permeability.[2]

II. SAR of Aminophenyl Piperazine Compounds as GPCR Ligands

Arylpiperazines, including those with an aminophenyl moiety, are a well-established class of ligands for aminergic GPCRs, such as dopamine and serotonin receptors. Their modular structure allows for fine-tuning of affinity and selectivity.

A. Dopamine D2 and D3 Receptor Ligands

A series of N-phenylpiperazine analogs with arylamide moieties were evaluated for their binding affinity and selectivity for D2 and D3 dopamine receptors.

Table 3: Binding Affinity of N-Phenylpiperazine Analogs for Dopamine D2 and D3 Receptors [3]

| Compound | R | D3 Ki (nM) | D2 Ki (nM) | D3 vs D2 Selectivity |

| 6a | 4-F | 1.4 | 960 | 686 |

| 6b | 3-Cl, 4-F | 3.5 | 1000 | 286 |

| 6c | 4-Cl | 2.1 | 1000 | 476 |

| 7a | 4-F | 2.5 | 1100 | 440 |

| 7b | 3-Cl, 4-F | 4.8 | 1300 | 271 |

| 7c | 4-Cl | 4.0 | 1100 | 275 |

-

N-Phenyl Substitution (R): The nature and position of substituents on the N-phenyl ring significantly influence both affinity and selectivity. Generally, these compounds exhibit high affinity for the D3 receptor and a remarkable selectivity over the D2 receptor.[3] The 4-thiophene-3-yl-benzamide (6a-c) and 4-thiazolyl-4-ylbenzamide (7a-c) series showed a similar range of high D3 receptor affinity.[3]

B. Serotonin 5-HT1A and 5-HT2A Receptor Ligands

Long-chain arylpiperazines are a major class of 5-HT1A receptor ligands. The structure typically consists of a biphenyl-like system, a spacer, and a terminal fragment attached to the piperazine.

Table 4: Binding Affinity of Arylpiperazine Analogs for Serotonin Receptors [4]

| Compound | Biphenyl-like System | Spacer | Terminal Fragment | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| 8a | Biphenyl | (CH2)3 | Imide | 17.6 | 130 |

| 8b | Biphenyl | (CH2)4 | Imide | 10.3 | 243 |

| 9b | Biphenyl | (CH2)4 | Oxotriazinyl | 23.9 | 39.4 |

| 11b | Bipyridyl | (CH2)4 | Oxotriazinyl | 14.8 | 1370 |

| 12a | Bipyridyl | (CH2)3 | Imide | 41.5 | 315 |

| 12b | Bipyridyl | (CH2)4 | Imide | 15.6 | 284 |

-

Spacer Length: The length of the alkyl spacer between the piperazine and the terminal fragment influences affinity, with a tetramethylene spacer often being preferred over a trimethylene spacer for 5-HT1A receptor binding.[4]

-

Biphenyl-like System: Both biphenyl and bipyridyl systems are compatible with high affinity at the 5-HT1A receptor. However, for the 5-HT2A receptor, the biphenyl system generally confers higher affinity.[4]

-

Terminal Fragment: The nature of the terminal fragment also plays a role in modulating affinity for different serotonin receptor subtypes.[4]

III. Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable SAR data. The following sections provide methodologies for key assays used in the characterization of aminophenyl piperazine compounds.

A. Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a universal method for assessing kinase activity and inhibition.[5][6][7][8][9]

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega), containing:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Ultra Pure ATP

-

ADP

-

-

Kinase of interest

-

Kinase-specific substrate

-

Test compounds (aminophenyl piperazine derivatives) dissolved in DMSO

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

White, opaque multi-well plates (96- or 384-well)

-

Luminometer

Procedure:

-

Kinase Reaction Setup:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

In a multi-well plate, add 5 µL of the compound solution.

-

Add 5 µL of a solution containing the kinase and its substrate in kinase buffer.

-

Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Km for the kinase).

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[8]

-

-

ATP Depletion:

-

ADP to ATP Conversion and Signal Detection:

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

The amount of ADP produced is calculated based on an ATP-to-ADP conversion curve.

-

The percentage of kinase inhibition is determined for each compound concentration, and IC50 values are calculated by fitting the data to a dose-response curve.

-

B. GPCR Binding Assay: Radioligand Competition Assay

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[10][11][12][13][14]

Materials:

-

Cell membranes expressing the GPCR of interest

-

Radiolabeled ligand (e.g., [3H]-spiperone for dopamine receptors) with known affinity (Kd)

-

Unlabeled test compounds (aminophenyl piperazine derivatives)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Unlabeled competing ligand for non-specific binding determination (e.g., haloperidol)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of the unlabeled test compounds in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

Test compound solution

-

A fixed concentration of the radiolabeled ligand (typically at or below its Kd value)

-

Cell membrane preparation (e.g., 10-50 µg of protein per well)

-

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of an unlabeled competing ligand instead of the test compound.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Scintillation Counting:

-

Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM) and the binding in the presence of the test compound.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

IV. Visualizations

A. Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by aminophenyl piperazine compounds.

Caption: JNK Signaling Pathway and Point of Inhibition.

Caption: Nek2 Signaling in Mitotic Entry.

References

- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]

- 9. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]

- 10. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of Novel Piperazine-Based Therapeutic Agents: A Technical Guide

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to engage in hydrogen bonding and its frequent role as a linker between pharmacophoric elements, have led to its incorporation into a wide array of therapeutic agents.[1][2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antipsychotic, antidepressant, anxiolytic, and anthelmintic effects. This technical guide provides an in-depth overview of the discovery of novel piperazine-based therapeutic agents, focusing on the key therapeutic areas of oncology and central nervous system (CNS) disorders. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals in this dynamic field.

I. Piperazine-Based Anticancer Agents: Tubulin Polymerization Inhibitors

A promising strategy in cancer therapy is the disruption of microtubule dynamics, which are essential for cell division. Several piperazine-containing compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative piperazine-based tubulin polymerization inhibitors against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting cell growth.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| MY-1121 | MGC-803 (Gastric) | 0.092 | N/A |

| HCT-116 (Colon) | 0.098 | N/A | |

| SMMC-7721 (Liver) | 0.088 | N/A | |

| Compound 23 | MDA-MB-468 (Breast) | 1.00 | [3] |

| Compound 25 | HOP-92 (Lung) | 1.35 | [3] |

| Compound 4 | DU145 (Prostate) | < 2 | [4] |

| Compound 12 | DU145 (Prostate) | < 2 | [4] |

Experimental Protocols

This protocol describes a general synthesis route for arylamide derivatives containing a piperazine moiety, similar to potent tubulin polymerization inhibitors.

-

Step 1: Synthesis of the Amide Intermediate. To a solution of a substituted benzoic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a tertiary amine base (e.g., diisopropylethylamine). Stir the mixture at room temperature for 15 minutes. Add the desired aniline derivative and continue stirring at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the amide intermediate.

-

Step 2: N-Alkylation of Piperazine. To a solution of the amide intermediate in a suitable solvent (e.g., acetonitrile), add an excess of a substituted piperazine and a base (e.g., potassium carbonate). Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the final piperazine-containing arylamide derivative.

-

Characterization. Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Diagram: General Synthesis Workflow

Caption: General workflow for the two-step synthesis of piperazine-based arylamide derivatives.

This protocol is based on the methodology used by the National Cancer Institute (NCI) to screen compounds for anticancer activity against a panel of 60 human cancer cell lines.[5][6][7][8]

-

Cell Preparation. Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.[5] Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.[5] The plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.[5]

-

Drug Addition. Experimental drugs are solubilized in dimethyl sulfoxide (DMSO).[5] After the 24-hour pre-incubation, the compounds are added to the plates at five different concentrations.

-

Incubation and Cell Viability Assessment. The plates are incubated with the compounds for 48 hours. Following incubation, the assay is terminated by fixing the cells with trichloroacetic acid (TCA).[5] The cellular protein is stained with Sulforhodamine B (SRB) dye.[5] Unbound dye is removed by washing, and the bound dye is solubilized with a Tris base solution.

-

Data Analysis. The absorbance is read on an automated plate reader. The percentage of growth is calculated relative to the no-drug control and the cell count at the time of drug addition. The IC50 value is determined from the dose-response curves.

Diagram: NCI-60 Screening Workflow

Caption: Step-by-step workflow for the NCI-60 in vitro cytotoxicity assay.

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.[4][9][10][11][12]

-

Reagents and Preparation. Purified bovine tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[12] A GTP stock solution is added to the buffer to a final concentration of 1 mM. The test compound is dissolved in an appropriate solvent (e.g., DMSO) and diluted in the assay buffer.

-

Assay Procedure. The reaction is assembled on ice in a 96-well plate. The tubulin solution is added to wells containing the test compound or a control (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor, or buffer alone). The final tubulin concentration is typically 2-3 mg/mL.

-

Measurement. The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C. The absorbance at 340 nm is measured every 30 seconds for 60-90 minutes to monitor the increase in turbidity due to microtubule formation.

-

Data Analysis. The rate of polymerization and the maximum polymer mass are determined from the absorbance curves. The IC50 value for inhibition of polymerization is calculated by plotting the percentage of inhibition against the compound concentration.

II. Piperazine-Based CNS Agents: Multi-Target Antipsychotics

Many piperazine derivatives exhibit pharmacological activity in the central nervous system, often by modulating neurotransmitter pathways.[13] A key area of research is the development of multi-target antipsychotics that interact with dopamine (D₂) and serotonin (5-HT) receptors to achieve a better therapeutic profile with fewer side effects.[1][2][14][15][16]

Quantitative Data Summary: Receptor Binding Affinity

The following table presents the binding affinities (Ki values) of a representative multi-target piperazine-based antipsychotic candidate, compound 3w , for various CNS receptors.[1] A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) | Reference |

| Dopamine D₂ | High Affinity | [1][17] |

| Serotonin 5-HT₁ₐ | High Affinity | [1][17] |

| Serotonin 5-HT₂ₐ | High Affinity | [1][17] |

| Histamine H₃ | High Affinity | [1][17] |

| Serotonin 5-HT₂C | Low Affinity | [1][17] |

| Histamine H₁ | Low Affinity | [1][17] |

| α₁-Adrenergic | Low Affinity | [1][17] |

Note: Specific Ki values for compound 3w were described as "high" or "low" affinity in the source material without precise numerical values being readily available.

Experimental Protocols

This protocol is a standard method for determining the binding affinity of a test compound for the dopamine D₂ receptor.[14][18][19]

-

Membrane Preparation. Crude membrane preparations are obtained from cell lines stably expressing human recombinant dopamine D₂ receptors or from tissues rich in these receptors (e.g., corpus striatum).[18] Cells or tissues are homogenized in a cold lysis buffer containing protease inhibitors. The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Binding Assay. The assay is performed in a 96-well plate. Each well contains the membrane preparation, a radiolabeled ligand that specifically binds to D₂ receptors (e.g., [³H]spiperone), and the test compound at various concentrations. Non-specific binding is determined in the presence of a high concentration of an unlabeled D₂ antagonist (e.g., haloperidol).

-

Incubation and Filtration. The plate is incubated for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[18] The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Data Analysis. The radioactivity on the filters is counted using a scintillation counter. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value of the test compound is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Diagram: Dopamine D₂ Receptor Signaling Pathway

Caption: Simplified signaling pathway of the dopamine D₂ receptor and its modulation by a piperazine-based antagonist.

This animal model is used to assess the potential antipsychotic effects of a compound by measuring its ability to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, which mimics certain symptoms of psychosis.[13][15][20][21][22]

-

Animals. Adult male rats or mice (e.g., Sprague-Dawley rats or C57BL/6 mice) are used for the study.

-

Habituation. The animals are acclimated to the testing room for at least one hour before the experiment. They may also be habituated to the open-field arena on a preceding day to reduce novelty-induced hyperactivity.[13]

-

Drug Administration. The test compound (piperazine derivative) or vehicle is administered to the animals via an appropriate route (e.g., intraperitoneal injection). After a specified pretreatment time, the animals are injected with MK-801 (typically 0.1-0.5 mg/kg) or saline.

-

Behavioral Testing. Immediately or shortly after the MK-801 injection, the animals are placed in an open-field arena. Their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes) using an automated activity monitoring system.

-

Data Analysis. The locomotor activity data are analyzed to compare the effects of the test compound on MK-801-induced hyperactivity relative to the vehicle-treated group. A significant reduction in hyperactivity by the test compound suggests potential antipsychotic-like activity. Statistical analysis is performed using appropriate methods, such as ANOVA followed by post-hoc tests.

Conclusion

The piperazine scaffold continues to be a highly valuable framework in the discovery of novel therapeutic agents. Its versatility allows for the fine-tuning of pharmacological properties to target a wide range of biological pathways involved in diseases such as cancer and CNS disorders. The methodologies and data presented in this guide highlight some of the key approaches used to identify and characterize promising piperazine-based drug candidates. Further exploration of this chemical space, coupled with advanced screening techniques and a deeper understanding of disease mechanisms, is expected to yield the next generation of innovative piperazine-containing medicines.

References

- 1. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dctd.cancer.gov [dctd.cancer.gov]

- 6. revvity.com [revvity.com]

- 7. dctd.cancer.gov [dctd.cancer.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. benchchem.com [benchchem.com]

- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 16. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Analysis of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Introduction

(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound with a chemical structure that suggests its potential utility as a building block in medicinal chemistry and drug discovery. The presence of an aromatic amine and a piperazine moiety indicates that it may serve as a scaffold for developing new therapeutic agents. Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of this compound in various matrices, including bulk materials and biological fluids.

This document provides detailed application notes and experimental protocols for the analysis of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals.

Analytical Methodologies

Two primary analytical techniques are presented for the quantification of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone:

-